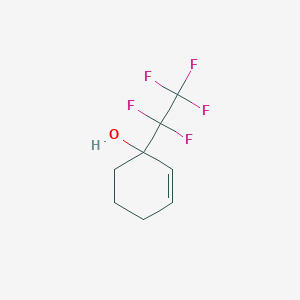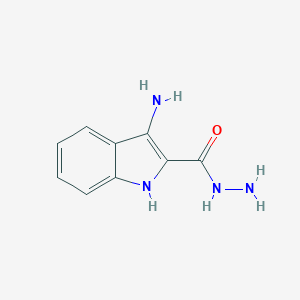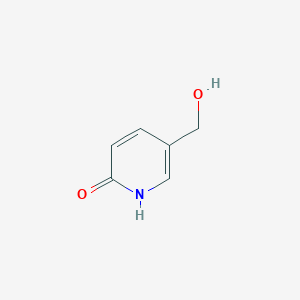
1-Bromo-4-(trimethoxymethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-(trimethoxymethyl)benzene is an organic compound with the molecular formula C10H13BrO3 It is a derivative of benzene, where a bromine atom is substituted at the para position and a trimethoxymethyl group is attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(trimethoxymethyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 4-(trimethoxymethyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the para position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction parameters to achieve high yield and purity. The product is then purified through distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-4-(trimethoxymethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The trimethoxymethyl group can be oxidized under specific conditions to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to form 4-(trimethoxymethyl)benzene by removing the bromine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products Formed:
Substitution: Formation of 4-(trimethoxymethyl)phenol or 4-(trimethoxymethyl)aniline.
Oxidation: Formation of 4-(trimethoxymethyl)benzaldehyde or 4-(trimethoxymethyl)benzoic acid.
Reduction: Formation of 4-(trimethoxymethyl)benzene.
Aplicaciones Científicas De Investigación
1-Bromo-4-(trimethoxymethyl)benzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Bromo-4-(trimethoxymethyl)benzene involves its interaction with various molecular targets and pathways:
Electrophilic Substitution: The bromine atom acts as an electrophile, facilitating substitution reactions with nucleophiles.
Oxidation and Reduction: The trimethoxymethyl group undergoes redox reactions, influencing the compound’s reactivity and stability.
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, affecting their function and activity.
Comparación Con Compuestos Similares
1-Bromo-4-(trimethoxymethyl)benzene can be compared with other similar compounds such as:
Bromobenzene: A simpler aryl bromide with a single bromine atom on the benzene ring.
4-Bromoanisole: Contains a bromine atom and a methoxy group on the benzene ring.
4-Bromotoluene: Features a bromine atom and a methyl group on the benzene ring.
Uniqueness: this compound is unique due to the presence of the trimethoxymethyl group, which imparts distinct chemical properties and reactivity compared to other brominated benzene derivatives.
Propiedades
IUPAC Name |
1-bromo-4-(trimethoxymethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO3/c1-12-10(13-2,14-3)8-4-6-9(11)7-5-8/h4-7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOZPJJVBOHJPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=C(C=C1)Br)(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70544289 |
Source


|
| Record name | 1-Bromo-4-(trimethoxymethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70544289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104865-88-5 |
Source


|
| Record name | 1-Bromo-4-(trimethoxymethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70544289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[Bis(2-chloroethyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B34527.png)
![19-ethyl-19-hydroxy-7-nitro-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B34528.png)







![(3-Ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undecan-3-yl)methyl prop-2-enoate](/img/structure/B34540.png)


